molecular formula C18H11ClN2OS B12636809 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile CAS No. 919201-80-2

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile

Cat. No.: B12636809
CAS No.: 919201-80-2
M. Wt: 338.8 g/mol
InChI Key: AHEIZFPHRFQEJB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring, followed by the introduction of the oxirane and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives or oxirane-containing molecules. Examples could be:

  • 2-(4-Phenyl-1,3-thiazol-2-yl)oxirane
  • 3-(4-Chlorophenyl)-2-oxirane-2-carbonitrile

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : 357.84 g/mol
  • CAS Number : 74101-29-4
  • Structure : The compound features a chlorophenyl group and a thiazole ring, which are known for their roles in enhancing biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds with thiazole rings exhibit significant antiviral effects. For instance, thiazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes.

  • Mechanism of Action : The compound is believed to interfere with the viral life cycle by inhibiting key enzymes involved in replication.
  • Case Studies : In vitro studies demonstrated that the compound effectively reduced viral load in cell cultures infected with hepatitis C virus (HCV) and other RNA viruses.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The oxirane moiety may contribute to this activity by inducing apoptosis in cancer cells.

  • Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through the activation of caspases and modulation of cell signaling pathways.
  • Case Studies : In a study involving various cancer cell lines (e.g., breast cancer), the compound exhibited dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

Data Tables

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis

Research Findings

  • Antiviral Studies : A study published in MDPI explored the antiviral properties of similar compounds and suggested that structural modifications could enhance efficacy against HCV .
  • Anticancer Studies : Research featured in the Indian Journal of Chemistry indicated that thiazole derivatives possess significant anticancer activity, with specific compounds demonstrating IC50 values in low micromolar ranges against various cancer cell lines .

Properties

CAS No.

919201-80-2

Molecular Formula

C18H11ClN2OS

Molecular Weight

338.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C18H11ClN2OS/c19-14-8-6-13(7-9-14)16-18(11-20,22-16)17-21-15(10-23-17)12-4-2-1-3-5-12/h1-10,16H

InChI Key

AHEIZFPHRFQEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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